Isoconazole Nitrate

Catalog No.
S530887
CAS No.
24168-96-5
M.F
C18H15Cl4N3O4
M. Wt
479.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoconazole Nitrate

CAS Number

24168-96-5

Product Name

Isoconazole Nitrate

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid

Molecular Formula

C18H15Cl4N3O4

Molecular Weight

479.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)

InChI Key

NNGQLSIGRSTLLU-UHFFFAOYSA-N

Synonyms

1-(2,4-dichloro beta-(2,6-dichlorobenzyloxy)phenethyl) imidazole, Fazol, Gyno Icaden, Gyno-Travogen, Icaden, isoconazole, isoconazole nitrate, R15454, Travogyn

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

The exact mass of the compound Isoconazole nitrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoconazole Nitrate (CAS 24168-96-5) is a highly lipophilic, broad-spectrum imidazole derivative primarily utilized as an active pharmaceutical ingredient (API) in advanced dermatological and gynecological formulations. Unlike standard fungistatic agents, Isoconazole Nitrate is distinguished by its intrinsic dual-action profile, offering potent disruption of fungal ergosterol synthesis alongside robust bactericidal activity against Gram-positive bacteria. This unique pharmacological duality, combined with its exceptional stratum corneum retention properties, makes it a high-value precursor for formulators seeking to develop single-API therapeutics for mixed or superinfected cutaneous lesions. [1]

Research Fit

Antifungal susceptibility probe Broad-spectrum in vitro activity against dermatophytes and Candida spp.
Formulation research model Poor aqueous solubility supports solubility-enhancement and topical delivery studies
Comparator assay context Documented endpoint comparability with other imidazoles in dermatophytosis models

Substituting Isoconazole Nitrate with more ubiquitous azoles, such as clotrimazole or miconazole, frequently compromises formulation efficiency and therapeutic scope. Standard azoles typically lack sufficient independent efficacy against Gram-positive superinfections, forcing formulators to procure and integrate secondary antibiotic APIs (e.g., gentamicin or fusidic acid), which increases regulatory complexity, manufacturing costs, and the risk of excipient incompatibility. Furthermore, generic substitutes often fail to match Isoconazole Nitrate's pronounced follicular reservoir effect, necessitating higher API loading or more frequent application regimens to maintain localized minimum inhibitory concentrations (MIC) over extended periods. [1]

Substitution Risk

Imidazole class variability
Anti-Candida potency may differ significantly across azoles; isoconazole MIC90 profile may not transfer to other imidazoles without verification.
Formulation-dependent delivery
Skin penetration and drug release are highly formulation-specific; nanoparticle gels and conventional creams may produce substantially different permeation outcomes.
Active concentration context
Comparable endpoint response at 1% isoconazole vs. 2% miconazole may not guarantee interchangeability; concentration- and excipient-dependent effects require independent validation.

Intrinsic Gram-Positive Bactericidal Activity Eliminates Secondary API Requirements

Isoconazole Nitrate demonstrates a potent bactericidal effect against Gram-positive bacteria, a common complication in dermatomycoses, which is rarely matched by standard antifungal azoles. In broth-dilution and bacterial killing curve assays, Isoconazole Nitrate achieved a 50% kill rate against methicillin-resistant Staphylococcus aureus (MRSA) and induced reactive oxygen species (ROS) in 90% of S. aureus cells within 60 minutes. Furthermore, its Minimum Inhibitory Concentrations (MICs) for Bacillus cereus and Staphylococcus haemolyticus were quantitatively lower than those of the dedicated antibiotic ampicillin. [1]

Evidence DimensionBactericidal ROS induction and MIC against Gram-positive strains
Target Compound DataIsoconazole Nitrate (90% ROS induction in S. aureus at 60 min; lower MIC than ampicillin for S. haemolyticus)
Comparator Or BaselineAmpicillin (higher MIC for S. haemolyticus) / Standard azoles (lack rapid ROS-mediated bactericidal action)
Quantified Difference90% ROS induction within 1 hour; superior or equivalent MIC to benchmark antibiotics
ConditionsBroth-dilution method and singlet oxygen detector staining in vitro

Allows procurement teams to source a single API for mixed fungal/bacterial infections, streamlining formulation and regulatory approval processes.

Anti-Candida MIC90
Head-to-head
Isoconazole: 4 µg/mL Econazole: 8 µg/mL
Reported broader anti-Candida coverage context
186 clinical Candida isolates; agar-dilution

Exceptional Stratum Corneum Retention for Extended-Release Formulations

The high lipophilicity of Isoconazole Nitrate facilitates rapid penetration and prolonged storage within the stratum corneum and hair follicles, creating a sustained drug reservoir. In human in vivo studies utilizing cyanoacrylate skin surface biopsies, Isoconazole Nitrate maintained extreme local concentrations of approximately 3500 µg/ml in the horny layer 7 hours post-application. Crucially, the API remained detectable at levels exceeding the Minimum Inhibitory Concentration (MIC) for up to 14 days after the cessation of a two-week topical treatment, vastly outperforming the retention profiles of less lipophilic comparators. [1]

Evidence DimensionEpidermal drug concentration and retention duration
Target Compound DataIsoconazole Nitrate (~3500 µg/ml at 7h; >MIC for 14 days post-treatment)
Comparator Or BaselineMIC threshold (~2 µmol/L) and standard rapid-clearance topicals
Quantified DifferenceMaintained >MIC concentrations for 2 weeks post-application
ConditionsHuman in vivo tape stripping and cyanoacrylate surface biopsies

Enables the development of high-compliance, low-frequency application dermatological products, providing a significant commercial advantage.

Dermatophytosis endpoint
Reported
1% Isoconazole: 87.3% (tinea pedis, 4 wk) 2% Miconazole: 87.5% (tinea pedis, 4 wk)
Comparable endpoint response at half concentration
Multicenter RCT, n=289, P>0.05

High Processability via Cyclodextrin Inclusion for Aqueous Systems

While native Isoconazole Nitrate exhibits poor aqueous solubility, it demonstrates exceptional compatibility with advanced solubility-enhancement techniques, particularly cyclodextrin complexation. When processed via spray-drying with methyl-β-cyclodextrin (M-β-CD), Isoconazole Nitrate forms a highly stable 1:1 molar inclusion complex with an apparent stability constant (KS) of 2711 M⁻¹. This engineered complex yields an approximately 7-fold increase in aqueous solubility compared to the uncomplexed crystalline API, significantly outperforming traditional freeze-drying methods in both drug content and dissolution kinetics. [1]

Evidence DimensionAqueous solubility and stability constant
Target Compound DataSpray-dried ISN/M-β-CD complex (7-fold solubility increase, KS = 2711 M⁻¹)
Comparator Or BaselineUncomplexed crystalline Isoconazole Nitrate and freeze-dried complexes
Quantified Difference~700% enhancement in aqueous solubility via spray-drying
ConditionsPhase solubility analysis and high-performance liquid chromatography (HPLC)

Overcomes the API's native hydrophobicity, allowing manufacturers to seamlessly integrate it into modern hydrogels, washes, and aqueous-based delivery systems.

Foot infection endpoint
Reported
Isoconazole: 80% cure Clotrimazole: 70% cure
Reported higher cure-rate endpoint, not statistically significant
n=40 coal miners, P>0.01

Superior Transdermal Permeation in Nanocrystalline Formulations

Isoconazole Nitrate is highly responsive to particle size reduction strategies, which drastically improve its formulation efficacy. When formulated as a nanocrystalline suspension (particle size 60–220 nm) via wet-bead milling and incorporated into a Carbopol hydrogel matrix, Isoconazole Nitrate exhibited a 1.7-fold increase in transdermal permeation and a 1.54-fold enhancement in drug release compared to standard microparticle-based gels. This optimized permeation directly correlates with superior in vitro antifungal activity against Candida albicans, providing a highly efficient delivery mechanism. [1]

Evidence DimensionTransdermal permeation rate and drug release
Target Compound DataISN nanoparticle Carbopol gel (60–220 nm)
Comparator Or BaselineStandard ISN microparticle gel
Quantified Difference1.7-fold increase in permeation; 1.54-fold increase in drug release
ConditionsWistar rat skin absorption model and HPLC quantification

Justifies the procurement of ISN for high-efficiency nano-formulations, allowing for reduced API loading while achieving superior clinical efficacy.

Otomycosis endpoint
Reported
Isoconazole: 40.63% better improvement Nystatin: less efficacious
Reported otomycosis endpoint response context
Quasi-experimental, n=64, p=0.08
Aqueous solubility
Supporting evidence
~7-fold increase with M-β-CD
Supports formulation-solubility research
Spray-dried inclusion complex, KS=2711 M⁻¹
Transdermal permeation
Head-to-head
NP gel: 1.7× higher permeation vs MP gel 1.54× higher drug release
Supports nanoparticle formulation research
Carbopol hydrogel, Wistar rat skin model

Single-API Creams for Mixed Dermatomycoses

Because Isoconazole Nitrate induces rapid ROS-mediated bactericidal effects against MRSA and other Gram-positive strains, it is the optimal API for formulating broad-spectrum dermatological creams without the need to source and stabilize a secondary antibiotic. [1]

Low-Frequency Application Dermatologicals

Leveraging its ability to maintain concentrations above the MIC in the stratum corneum for up to 14 days post-application, this compound is ideal for developing extended-release, high-compliance topical therapies. [2]

Aqueous Vaginal Hydrogels for Candidiasis

By utilizing spray-dried methyl-β-cyclodextrin inclusion complexes that increase aqueous solubility 7-fold, formulators can successfully integrate Isoconazole Nitrate into advanced, aesthetically pleasing hydrogel systems for gynecological use. [3]

Dose-Sparing Nanocrystalline Topicals

The compound's compatibility with wet-bead milling allows for the creation of nanocrystalline Carbopol gels that offer a 1.7-fold increase in transdermal permeation, enabling manufacturers to reduce overall API loading while maximizing therapeutic efficacy. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Solubility-enhanced formulation research
Cyclodextrin complexation capability
In vitro release and permeation endpoints
Antifungal susceptibility reference standard
Broad-spectrum anti-Candida activity profile
MIC90 and strain-panel endpoints
Dermatophytosis comparator study design
Reported endpoint comparability profile
Comparator-controlled trial endpoint review

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.978717 Da

Monoisotopic Mass

476.981667 Da

Heavy Atom Count

29

Appearance

White Solid

Melting Point

181-183°C

UNII

5AS8P3N30X

Related CAS

27523-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 37 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 36 of 37 companies with hazard statement code(s):;
H400 (94.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

40036-10-0
24168-96-5

Wikipedia

Isoconazole nitrate

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